![molecular formula C14H14ClN2O4- B13990132 3-[2-(3-Nitrophenoxy)ethoxy]aniline CAS No. 19157-76-7](/img/structure/B13990132.png)
3-[2-(3-Nitrophenoxy)ethoxy]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(3-Nitrophenoxy)ethoxy]aniline is an organic compound with the molecular formula C14H14N2O4 It is characterized by the presence of a nitrophenoxy group attached to an ethoxy chain, which is further connected to an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-Nitrophenoxy)ethoxy]aniline typically involves a multi-step process. One common method starts with the nitration of phenol to produce 3-nitrophenol. This is followed by the etherification of 3-nitrophenol with ethylene glycol to form 3-(2-hydroxyethoxy)nitrobenzene. Finally, the reduction of the nitro group and subsequent amination yields this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(3-Nitrophenoxy)ethoxy]aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like bromine for halogenation.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 3-[2-(3-Aminophenoxy)ethoxy]aniline.
Substitution: Formation of various substituted derivatives depending on the substituent used.
Applications De Recherche Scientifique
3-[2-(3-Nitrophenoxy)ethoxy]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 3-[2-(3-Nitrophenoxy)ethoxy]aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[2-(4-Nitrophenoxy)ethoxy]aniline: Similar structure but with the nitro group in the para position.
3-[2-(2-Nitrophenoxy)ethoxy]aniline: Similar structure but with the nitro group in the ortho position.
3-[2-(3-Methoxyphenoxy)ethoxy]aniline: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
3-[2-(3-Nitrophenoxy)ethoxy]aniline is unique due to the specific positioning of the nitro group, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its ortho and para counterparts .
Propriétés
Numéro CAS |
19157-76-7 |
|---|---|
Formule moléculaire |
C14H14ClN2O4- |
Poids moléculaire |
309.72 g/mol |
Nom IUPAC |
3-[2-(3-nitrophenoxy)ethoxy]aniline;chloride |
InChI |
InChI=1S/C14H14N2O4.ClH/c15-11-3-1-5-13(9-11)19-7-8-20-14-6-2-4-12(10-14)16(17)18;/h1-6,9-10H,7-8,15H2;1H/p-1 |
Clé InChI |
QJGNOGFZTHMJKZ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC(=C1)OCCOC2=CC=CC(=C2)[N+](=O)[O-])N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[(e)-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}diazenyl]-5-oxo-1-phenyl-4,5-dihydro-1h-pyrazole-3-carboxylate](/img/structure/B13990052.png)

![1-[1-Benzyl-5-(propan-2-yl)-1,4-dihydropyridin-3-yl]ethan-1-one](/img/structure/B13990054.png)
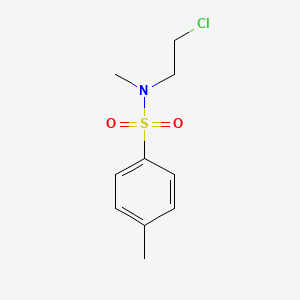

![1-[(oxan-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13990072.png)
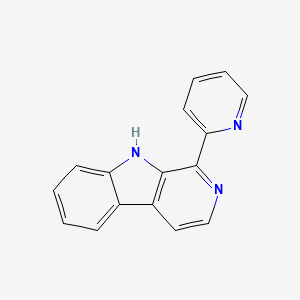
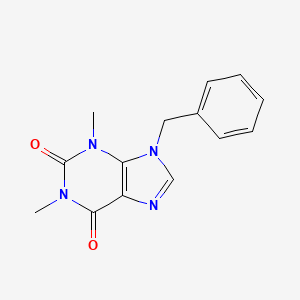
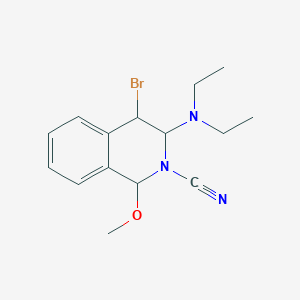
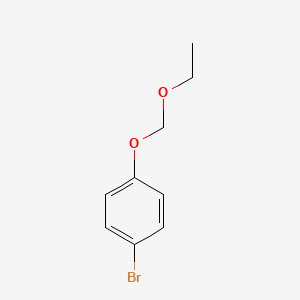
![1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]pyrrolidine](/img/structure/B13990097.png)



